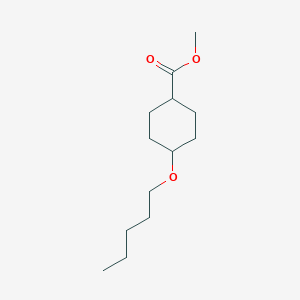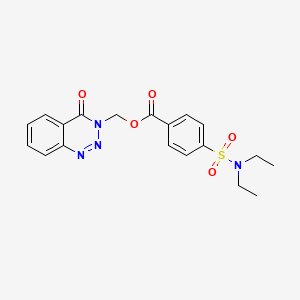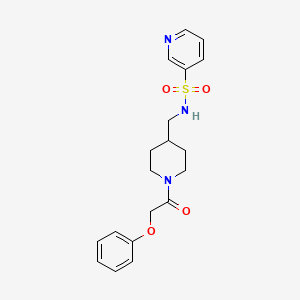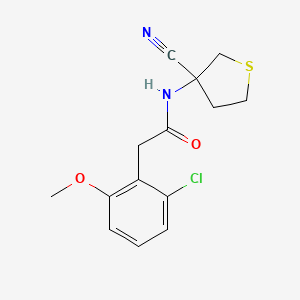
2-(2-chloro-6-methoxyphenyl)-N-(3-cyanothiolan-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-methoxyphenyl)-N-(3-cyanothiolan-3-yl)acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly known as CCT018159 and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CCT018159 involves the inhibition of specific enzymes and pathways. The compound has been shown to inhibit the activity of the enzyme JAK2, which is involved in the growth and survival of cancer cells. CCT018159 has also been shown to inhibit the activity of the enzyme GSK-3β, which is involved in the development of neurological disorders.
Biochemical and Physiological Effects:
CCT018159 has been shown to have several biochemical and physiological effects. In cancer cells, CCT018159 has been shown to induce cell cycle arrest and apoptosis. In neurological disorders, CCT018159 has been shown to improve cognitive function and reduce neuroinflammation. In autoimmune diseases, CCT018159 has been shown to modulate the immune response and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CCT018159 in lab experiments is its specificity towards specific enzymes and pathways. This allows researchers to study the effects of inhibiting these enzymes and pathways without affecting other cellular processes. However, one of the limitations of using CCT018159 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of CCT018159. One of the main areas of research is the development of more potent and selective inhibitors of specific enzymes and pathways. Another area of research is the study of the effects of CCT018159 in combination with other drugs, which may enhance its efficacy. Additionally, the study of CCT018159 in animal models of various diseases may provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of CCT018159 involves the reaction between 2-chloro-6-methoxyaniline and 3-cyanothiolan-3-ylacetic acid. The reaction is carried out in the presence of a catalyst, which helps in the formation of the desired compound. The yield of the reaction is around 60-70%, and the purity of the compound can be increased by recrystallization.
Aplicaciones Científicas De Investigación
CCT018159 has been extensively studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, CCT018159 has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways. In neurology, CCT018159 has been studied for its potential to treat various neurological disorders, including Alzheimer's disease and Parkinson's disease. In immunology, CCT018159 has been studied for its potential to modulate the immune response and treat autoimmune diseases.
Propiedades
IUPAC Name |
2-(2-chloro-6-methoxyphenyl)-N-(3-cyanothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-19-12-4-2-3-11(15)10(12)7-13(18)17-14(8-16)5-6-20-9-14/h2-4H,5-7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQTZEGRHVBVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CC(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-methoxyphenyl)-N-(3-cyanothiolan-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

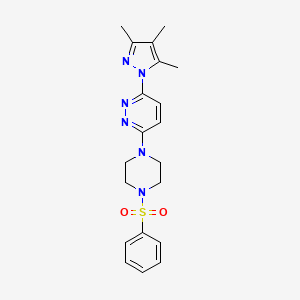
![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2829883.png)
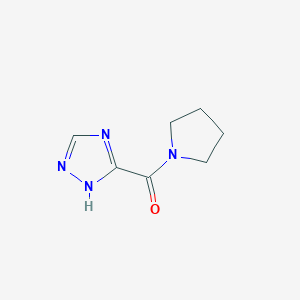
![1-(3-Chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2829886.png)
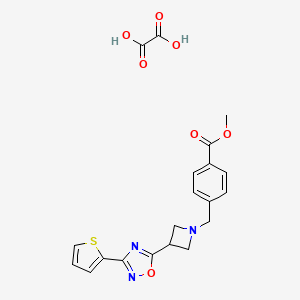
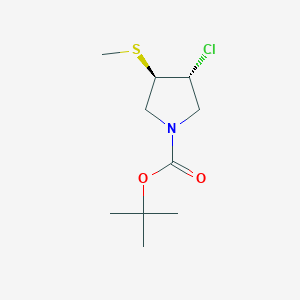
![ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2829890.png)
![{7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate](/img/structure/B2829891.png)
![Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2829894.png)
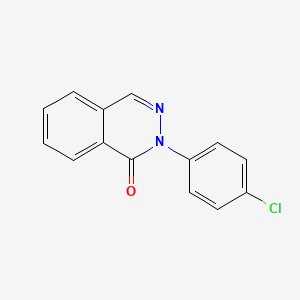
![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2829898.png)
